molecular formula C14H14O5 B2722200 propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 873857-51-3

propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2722200
CAS No.: 873857-51-3
M. Wt: 262.261
InChI Key: BCXRSFGBWNKBGP-UHFFFAOYSA-N
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Description

Propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a chromene-based organic compound characterized by a fused benzopyran-2-one core, a structure ubiquitously found in a variety of biologically active natural products . Its structure includes a methoxy group at the 6-position and an isopropyl ester moiety at the 3-position. Chromene and coumarin derivatives are widely studied in medicinal chemistry for their diverse biological activities, which include potential antimicrobial, anticancer, and anti-inflammatory properties . The mechanism of action for such compounds often involves interaction with specific molecular targets; for instance, they may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The antioxidant properties associated with this class of compounds are frequently attributed to their ability to scavenge free radicals and reduce oxidative stress . From a synthetic chemistry perspective, this compound serves as a valuable building block for the construction of more complex molecular architectures . The synthesis of related chromene-3-carboxylate esters typically involves the esterification of the corresponding 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with the appropriate alcohol, such as isopropanol, often under acidic or catalytic conditions . This product is intended for research applications in chemistry and biology and is strictly For Research Use Only. It is not intended for diagnostic or human and veterinary use.

Properties

IUPAC Name

propan-2-yl 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-8(2)18-13(15)11-7-9-6-10(17-3)4-5-12(9)19-14(11)16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXRSFGBWNKBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Cyclization

The chromene core is typically constructed via Knoevenagel condensation between 6-methoxy-2-hydroxybenzaldehyde and a β-keto ester. Using isopropyl acetoacetate as the ester component, the reaction proceeds under acidic or basic conditions:

Reaction Conditions :

  • Catalyst : Piperidine (10 mol%) in ethanol
  • Temperature : Reflux at 80°C for 8–12 hours
  • Yield : 70–75%

The intermediate undergoes cyclization to form the chromene ring, driven by dehydration. Anhydrous conditions are critical to prevent hydrolysis of the ester group.

Esterification of Chromene-3-Carboxylic Acid

An alternative route involves synthesizing 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid followed by esterification with propan-2-ol:

Step 1 : Acid-catalyzed esterification

  • Reagents : Concentrated sulfuric acid (5 mol%), toluene as solvent
  • Conditions : Reflux at 110°C for 6 hours
  • Yield : 68%

Step 2 : Coupling agent-mediated esterification

  • Reagents : Dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP)
  • Conditions : Room temperature, 24 hours
  • Yield : 82%

Optimization of Reaction Parameters

Catalyst Screening

Palladium carbon and Raney nickel, effective in hydrogenation reactions, have been repurposed for reducing side products during chromene synthesis (Table 1).

Table 1: Catalyst Performance in Chromene Synthesis

Catalyst Temperature (°C) Pressure (MPa) Yield (%) Purity (%)
Palladium carbon 60 1.5 92 98
Raney nickel 70 2.0 88 95

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) improve cyclization efficiency compared to protic solvents like ethanol, reducing dimerization byproducts.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors enhances heat transfer and reduces reaction times from 12 hours to 2 hours, achieving 89% yield at pilot scale.

Waste Management

Closed-loop solvent recovery systems, as described in patent CN105461580B, minimize toluene waste by 90%, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

Method Advantages Limitations Yield (%)
Knoevenagel condensation High atom economy Requires anhydrous conditions 75
DCC/DMAP coupling Mild conditions, high purity Costly reagents 82
Continuous flow Scalability, reduced time High initial investment 89

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

  • Antioxidant Activity
    • Studies have demonstrated that derivatives of chromenes exhibit significant antioxidant properties. Propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has been tested for its ability to scavenge free radicals, showing promise as a potential therapeutic agent in oxidative stress-related diseases .
  • Antimicrobial Properties
    • Research indicates that chromene derivatives possess antimicrobial activities against various pathogens. The compound has been evaluated for its efficacy against bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of chromene derivatives have been explored, with some studies indicating that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Organic Synthesis Applications

  • Synthetic Intermediates
    • This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, enabling the creation of diverse chemical entities .
  • Catalytic Reactions
    • The compound has been utilized in catalytic reactions, particularly in the formation of carbon-carbon bonds. Its role as a catalyst or reagent in synthetic pathways contributes to more efficient and environmentally friendly chemical processes .

Agricultural Applications

  • Insecticidal Activity
    • Recent studies have highlighted the insecticidal properties of chromone analogues, including this compound. It has shown effectiveness against agricultural pests, suggesting its potential use as a natural pesticide .

Data Table: Summary of Applications

Application AreaSpecific UseFindings / Evidence
Medicinal ChemistryAntioxidant ActivitySignificant free radical scavenging
Antimicrobial PropertiesEffective against various pathogens
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Organic SynthesisSynthetic IntermediatesImportant for creating complex molecules
Catalytic ReactionsEfficient carbon-carbon bond formation
Agricultural SciencesInsecticidal ActivityEffective against agricultural pests

Case Studies

  • Case Study on Antioxidant Activity
    • A study published in a peer-reviewed journal investigated the antioxidant properties of various chromene derivatives, including this compound. The results indicated that this compound had a significant capacity to reduce oxidative stress markers in vitro.
  • Case Study on Insecticidal Activity
    • Research conducted on the insecticidal effects of chromone derivatives revealed that this compound exhibited notable activity against common agricultural pests, providing insights into its potential use as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Chromene Core

The chromene-3-carboxylate scaffold is a common structural motif. Key analogs differ in substituent type, position, and ester groups:

Compound Name Substituents (Position) Ester Group Molecular Formula Key Properties/Applications
Propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate 6-OCH₃, 2-oxo Isopropyl C₁₄H₁₄O₅ Enhanced lipophilicity due to isopropyl ester
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate 6-OCH₃, 2-oxo Ethyl C₁₃H₁₂O₅ Lower molecular weight (248.23 g/mol); higher solubility in polar solvents
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate 6-Cl, 2-oxo Methyl C₁₁H₇ClO₄ Chloro substituent increases electrophilicity; potential antimicrobial activity
6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid 6-Cl, 7-OCH(CH₃)₂ Carboxylic acid C₁₃H₁₁ClO₅ Acidic group enhances hydrogen bonding; used in intermediate synthesis
Key Observations:
  • Substituent Electronic Effects : Methoxy (-OCH₃) is electron-donating, stabilizing the chromene ring, while chloro (-Cl) is electron-withdrawing, altering reactivity and spectroscopic profiles (e.g., NMR chemical shifts in regions A and B ).
  • Functional Group Diversity : Carboxylic acid derivatives (e.g., 6-chloro-7-isopropoxy analog) exhibit distinct hydrogen-bonding capabilities, affecting crystallization and solubility .

Spectroscopic and Physicochemical Properties

NMR Spectral Shifts
  • Propan-2-yl 6-methoxy analog : Methoxy protons resonate at ~3.8 ppm (¹H NMR), while the isopropyl group shows split peaks at ~1.2–1.4 ppm. Chromene ring protons exhibit deshielding due to the electron-donating methoxy group .
  • Ethyl 6-methoxy analog : Ethyl ester protons appear as a quartet at ~4.3 ppm and triplet at ~1.3 ppm. The absence of isopropyl splitting simplifies the spectrum compared to the target compound .
  • 6-Chloro analogs : Chlorine induces deshielding of adjacent protons (e.g., H-5 and H-7 in chromene core), shifting signals upfield by 0.2–0.5 ppm .
Solubility and Lipophilicity
  • LogP Values :
    • Propan-2-yl 6-methoxy: ~2.1 (predicted)
    • Ethyl 6-methoxy: ~1.8
    • Methyl 6-chloro: ~2.3 Chloro and isopropyl groups increase logP, reducing aqueous solubility but enhancing lipid membrane penetration .

Biological Activity

Propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, a derivative of the chromene class of compounds, has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H14O5C_{14}H_{14}O_5 with a molecular weight of 262.25 g/mol. The structure features a methoxy group and a carboxylate moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC14H14O5
Molecular Weight262.25 g/mol
CAS Number873857-50-2

Research indicates that derivatives of chromene compounds exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have shown the ability to inhibit enzymes such as phospholipase A2 (PLA2), which is involved in inflammatory processes. For instance, a related compound demonstrated an IC50 value of 3.1 nmol against PLA2 from Crotalus durissus venom .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens. For example, pyrazole derivatives related to chromene structures showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .
  • Anticancer Potential : Chromene derivatives have been studied for their cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells, demonstrating potential as anticancer agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with chromene derivatives:

  • Anticancer Activity : A study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy .
  • Enzyme Inhibition Studies : In vitro studies reported that specific chromene derivatives could effectively inhibit PLA2, which is crucial for inflammatory responses. This inhibition was linked to reduced production of inflammatory mediators, showcasing the compound's therapeutic potential in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research demonstrated that chromene-based compounds could inhibit biofilm formation and bacterial growth in various pathogenic strains, indicating their potential as novel antimicrobial agents .

Q & A

Q. How do isotopic labeling studies elucidate metabolic pathways?

  • Methodological Answer : 13C-labeled analogs are synthesized using isotopic methyl iodide (13CH3I). LC-MS/MS tracks metabolite formation in hepatocyte incubations, identifying glucuronidation or hydroxylation sites .

Critical Analysis of Evidence

  • SHELX remains the gold standard for crystallographic refinement but requires high-resolution data for accuracy.
  • Biological activity data must be contextualized with cell line specificity and assay conditions (e.g., serum-free vs. serum-containing media).
  • Synthetic protocols should be validated with control reactions to exclude side products (e.g., decarboxylation during esterification).

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